An In-depth Technical Guide to 9,10-Dibromophenanthrene: Properties, Synthesis, and Applications
An In-depth Technical Guide to 9,10-Dibromophenanthrene: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
9,10-Dibromophenanthrene is a halogenated polycyclic aromatic hydrocarbon (PAH) that serves as a pivotal building block in the synthesis of advanced organic materials. Its rigid, planar phenanthrene (B1679779) core, functionalized with two bromine atoms at the 9 and 10 positions, offers reactive sites for the construction of extended π-conjugated systems. This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and key applications of 9,10-Dibromophenanthrene, with a focus on its role in the development of materials for organic electronics and as a versatile intermediate in organic synthesis.
Core Properties of 9,10-Dibromophenanthrene
The physical and chemical properties of 9,10-Dibromophenanthrene are summarized in the tables below, providing a ready reference for researchers.
Chemical and Physical Properties
| Property | Value | Reference |
| Chemical Formula | C₁₄H₈Br₂ | [1] |
| Molecular Weight | 336.02 g/mol | [1] |
| CAS Number | 15810-15-8 | [1] |
| Appearance | Pale yellow solid | [2] |
| Melting Point | 179-180 °C | |
| Boiling Point | 441.1 ± 18.0 °C (Predicted) | |
| Solubility | Soluble in toluene (B28343) and other common organic solvents. | [2] |
| Crystal Structure | Monoclinic | [2] |
Spectroscopic Data
| Spectroscopy | Peak Assignments | Reference |
| ¹H NMR (500 MHz, CDCl₃) | δ = 8.63 (dd, J = 8.2, 1.4 Hz, 2H), 8.47 (dd, J = 8.1, 1.5 Hz, 2H), 7.70 (ddd, J = 8.2, 7.0, 1.5 Hz, 2H), 7.66 (ddd, J = 8.1, 7.0, 1.4 Hz, 2H) | |
| ¹³C NMR (126 MHz, CDCl₃) | δ = 131.27, 130.36, 129.68, 128.18, 127.76, 126.24, 122.84 ppm | |
| FT-IR (KBr Pellet, cm⁻¹) | ~3060 (aromatic C-H stretch), ~1600, ~1450 (aromatic C=C stretch), ~880, ~750 (C-H out-of-plane bending) | [3][4][5] |
| UV-Vis (in Chloroform) | λmax ~250-350 nm, characteristic of the phenanthrene chromophore. | [6] |
Experimental Protocols
Synthesis of 9,10-Dibromophenanthrene
A common and efficient method for the synthesis of 9,10-Dibromophenanthrene involves the dehydrobromination of 2,2'-bis(dibromomethyl)biphenyl.
Materials:
-
2,2'-Bis(dibromomethyl)biphenyl
-
Potassium tert-butoxide
-
Anhydrous N,N-Dimethylformamide (DMF)
-
6 M Hydrochloric acid (HCl)
-
Toluene
-
Brine
-
Sodium sulfate (B86663) (Na₂SO₄)
-
Hexane
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
Dissolve 2,2'-bis(dibromomethyl)biphenyl in anhydrous DMF and cool the solution to 0 °C in an ice bath.
-
Slowly add potassium tert-butoxide to the cooled solution.
-
Stir the reaction mixture at 0 °C for 30 minutes.
-
Quench the reaction by the slow addition of 6 M HCl.
-
Extract the resulting solid with toluene.
-
Wash the organic layer with brine and dry it over anhydrous Na₂SO₄.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a hexane-CH₂Cl₂ eluent system to yield 9,10-Dibromophenanthrene as a pale yellow solid.[2]
Characterization
The synthesized 9,10-Dibromophenanthrene can be characterized using various spectroscopic techniques to confirm its structure and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the chemical structure. The expected chemical shifts are provided in the spectroscopic data table above.
-
Infrared (IR) Spectroscopy: The IR spectrum should be acquired to identify the characteristic functional groups. The aromatic C-H and C=C stretching vibrations are expected in their typical regions.
-
Mass Spectrometry (MS): High-resolution mass spectrometry can be used to confirm the molecular weight and elemental composition.
-
Melting Point Analysis: The melting point of the purified product should be determined and compared with the literature value to assess its purity.
Applications in Research and Development
9,10-Dibromophenanthrene is a key intermediate in the synthesis of a variety of functional organic materials, primarily for applications in organic electronics. The bromine atoms can be readily substituted through various cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to introduce new functional groups and extend the π-conjugation of the phenanthrene core.
Organic Light-Emitting Diodes (OLEDs)
Derivatives of 9,10-Dibromophenanthrene are extensively explored for their potential use in OLEDs as emissive materials, host materials, or charge-transporting materials. The rigid and planar structure of the phenanthrene unit provides good thermal stability and charge transport properties, which are crucial for the performance and lifetime of OLED devices. For instance, derivatives of the related 2,7-dibromophenanthrene-9,10-dione (B38369) have been investigated as emitters in phosphorescent OLEDs.[7]
While specific performance data for OLEDs based on 9,10-Dibromophenanthrene derivatives are not widely published, the general strategy involves using it as a scaffold to build molecules with tailored electronic properties.
Organic Synthesis
The reactivity of the carbon-bromine bonds in 9,10-Dibromophenanthrene makes it a valuable precursor in various organic transformations. It can be used to synthesize more complex phenanthrene-based molecules with applications in medicinal chemistry, materials science, and as fluorescent probes.
Visualizations
Caption: Workflow for the synthesis and characterization of 9,10-Dibromophenanthrene.
Caption: Role of 9,10-Dibromophenanthrene as a precursor in Suzuki coupling reactions.
References
- 1. 9,10-Dibromophenanthrene | C14H8Br2 | CID 4145562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 9,10-Dibromophenanthrene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 4. uanlch.vscht.cz [uanlch.vscht.cz]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. Phenanthrene, 9-bromo- [webbook.nist.gov]
- 7. benchchem.com [benchchem.com]
